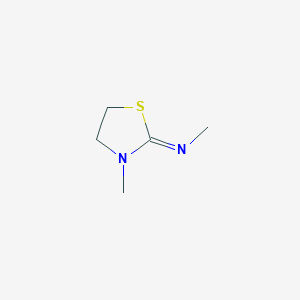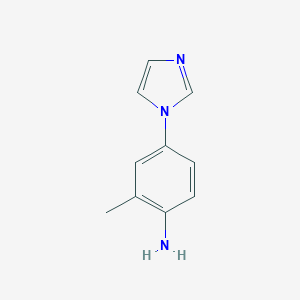
4-(1H-Imidazol-1-yl)-2-methylaniline
概要
説明
Synthesis Analysis
Synthesis of imidazole-containing compounds like 4-(1H-Imidazol-1-yl)-2-methylaniline can involve multiple pathways, including condensation reactions and ring-closure strategies. A method detailed for related compounds involves starting from suitable precursors such as aldehydes or ketones and reacting them with ammonia or amines under specific conditions to form the imidazole ring, followed by further functionalization to introduce the aniline moiety (Cheruzel et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds in the imidazole family, including derivatives like 4-(1H-Imidazol-1-yl)-2-methylaniline, is characterized by the presence of a five-membered ring containing three carbon atoms and two nitrogen atoms. This structure contributes to the compound's aromaticity and impacts its electronic properties. Structural analyses, such as X-ray crystallography, provide insights into the arrangement of atoms, bond lengths, and angles, which are crucial for understanding the compound's reactivity and interactions (Man-sheng Chen et al., 2010).
Chemical Reactions and Properties
Imidazole derivatives participate in various chemical reactions, including nucleophilic substitution, electrophilic substitution, and coordination with metals. These reactions are influenced by the electron-rich nature of the imidazole ring and the presence of functional groups such as the aniline moiety. The chemical properties of these compounds enable their application in catalysis, as ligands in metal complexes, and in organic synthesis (Sanjay Senapoti et al., 2006).
科学的研究の応用
Certainly! Let’s delve into the scientific research applications of 4-(1H-Imidazol-1-yl)-2-methylaniline . This compound belongs to the imidazole family, which is a five-membered heterocyclic moiety with three carbon atoms, two nitrogen atoms, and two double bonds . Imidazole derivatives exhibit diverse biological activities, making them valuable in various fields. Here are six unique applications:
-
Medicinal Chemistry
-
Fluorescent Protein Chromophores
-
Antifungal Agents
-
Coordination Polymers (CPs)
Safety And Hazards
Imidazole derivatives can have various safety and hazard profiles. For instance, Methyl 4-(1H-imidazol-1-yl)benzoate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
将来の方向性
Imidazole derivatives have a broad range of chemical and biological properties, making them an important synthon in the development of new drugs . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc . Therefore, they hold promise for future research and drug development.
特性
IUPAC Name |
4-imidazol-1-yl-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-8-6-9(2-3-10(8)11)13-5-4-12-7-13/h2-7H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEUDPJHDTZGULF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=CN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40560431 | |
| Record name | 4-(1H-Imidazol-1-yl)-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40560431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-Imidazol-1-yl)-2-methylaniline | |
CAS RN |
118111-96-9 | |
| Record name | 4-(1H-Imidazol-1-yl)-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40560431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







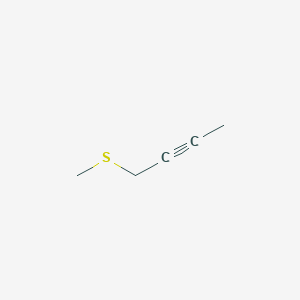

![N-[benzotriazol-1-yl(phenyl)methyl]benzamide](/img/structure/B46327.png)
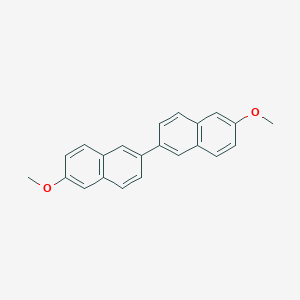
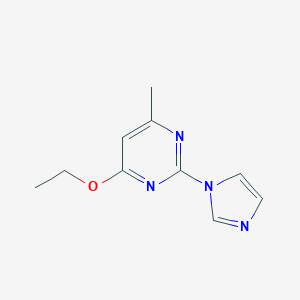

![6-(4-Chlorophenyl)-2-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B46342.png)
